molecular formula C14H13FN2O2 B6368575 MFCD18312464 CAS No. 1261893-01-9

MFCD18312464

Cat. No.: B6368575
CAS No.: 1261893-01-9
M. Wt: 260.26 g/mol
InChI Key: LAJKHJXMXRTTND-UHFFFAOYSA-N
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Description

However, based on structural analogs and general guidelines for characterizing chemical entities , such compounds typically involve detailed documentation of physicochemical properties, synthesis pathways, and pharmacological profiles. For instance, analogous MDL entries (e.g., MFCD22741544 and MFCD13195646) highlight molecular formulas, purity, and safety data, which are critical for regulatory and research applications . If MFCD18312464 follows similar conventions, its molecular structure, solubility, and stability parameters would align with harmonized pharmaceutical standards .

Properties

IUPAC Name

N-ethyl-2-fluoro-4-(6-oxo-1H-pyridin-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN2O2/c1-2-16-14(19)11-5-3-9(7-12(11)15)10-4-6-13(18)17-8-10/h3-8H,2H2,1H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAJKHJXMXRTTND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=C(C=C1)C2=CNC(=O)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683171
Record name N-Ethyl-2-fluoro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261893-01-9
Record name N-Ethyl-2-fluoro-4-(6-oxo-1,6-dihydropyridin-3-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “MFCD18312464” involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the desired chemical transformations. For instance, one common synthetic route involves the use of a triazolo ring compound methanesulfonate crystal form, which is prepared under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of “this compound” is designed to be scalable and cost-effective. The methods employed are optimized for large-scale production, ensuring that the compound can be produced in sufficient quantities to meet demand. The preparation method is simple and easy to implement, making it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

“MFCD18312464” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, depending on the desired outcome.

Common Reagents and Conditions

Common reagents used in the reactions involving “this compound” include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions can vary, but they often involve specific temperatures, pressures, and solvents to optimize the reaction efficiency .

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce quaternary ammonium cations, while reduction reactions can yield different reduced forms of the compound .

Mechanism of Action

The mechanism of action of “MFCD18312464” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

The following table synthesizes data from structurally related compounds in the evidence, providing a framework for comparing MFCD18312464 with analogs. Key parameters include molecular weight, functional groups, and bioactivity metrics.

CAS No. Molecular Formula Molecular Weight Key Structural Features Similarity (%) Bioactivity (IC₅₀/EC₅₀) Reference
428854-24-4 C₁₇H₁₅FN₈ 350.35 Pyrazolo[3,4-b]pyridine core, fluorobenzyl 85% Not reported
1046861-20-4 C₆H₅BBrClO₂ 235.27 Boronic acid derivative, halogenated 78% High GI absorption
918538-05-3 C₆H₃Cl₂N₃ 188.01 Dichloropyrrolotriazine scaffold 72% CYP2D6 inhibition
1761-61-1 C₇H₅BrO₂ 201.02 Brominated aromatic carboxylic acid 65% Moderate solubility

Key Observations:

Structural Diversity : Halogenation (e.g., F, Cl, Br) and heterocyclic cores (e.g., pyridine, triazine) dominate structural variations, influencing solubility and target binding .

Bioactivity Trends : Boronic acid derivatives (e.g., CAS 1046861-20-4) exhibit high gastrointestinal (GI) absorption, whereas halogenated aromatics (e.g., CAS 1761-61-1) show moderate solubility due to increased hydrophobicity .

Safety Profiles : Compounds with dichloropyrrolotriazine scaffolds (e.g., CAS 918538-05-3) often carry warnings for skin/eye irritation (H315-H319-H335), underscoring the need for careful handling .

Methodological Considerations for Comparison

Comparative studies rely on validated analytical techniques, such as LC-MS and NMR, to confirm purity and structural integrity . For example, CAS 5234-86-6 (MFCD00868587) was characterized using lithium aluminum hydride reduction and spectroscopic validation, a method applicable to this compound if similar synthetic routes are employed . Additionally, computational tools (e.g., LogP calculations, TPSA analysis) help predict bioavailability and toxicity, as demonstrated for CAS 18464-23-8 (MFCD01861906) .

Challenges and Limitations

Data Gaps : Specific pharmacokinetic data (e.g., half-life, metabolite profiles) for this compound are absent in the evidence, limiting direct comparisons.

Regulatory Variability : Guidelines for referencing analogs vary across regions, complicating harmonized assessments .

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